molecular formula C12H16N2O4S B12160350 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B12160350
M. Wt: 284.33 g/mol
InChI Key: QFXJCTQFMFSKLO-UHFFFAOYSA-N
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Description

N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methoxy group at the 5-position and a 2-oxopyrrolidinyl moiety at the 2-position of the phenyl ring. The methanesulfonamide group (-SO₂NH₂) attached to the aromatic ring is a critical pharmacophore, often associated with biological activity in medicinal chemistry . The 2-oxopyrrolidinyl group introduces hydrogen-bonding capabilities, which may influence molecular recognition and binding interactions .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C12H16N2O4S/c1-18-9-5-6-11(14-7-3-4-12(14)15)10(8-9)13-19(2,16)17/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

QFXJCTQFMFSKLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Therapeutic Potential

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has been investigated for its potential as a therapeutic agent in several areas:

1.1. Anti-inflammatory Properties

Research indicates that methanesulfonamide-containing compounds exhibit significant anti-inflammatory effects. For example, compounds with methanesulfonamide groups have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The presence of the methanesulfonamide group at specific positions enhances the potency of these inhibitors, with some exhibiting IC50 values as low as 30 nM .

1.2. Anticancer Activity

Studies have demonstrated that derivatives of methanesulfonamide can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been tested for their cytotoxic effects against various cancer cell lines, showing promising results in reducing cell viability and promoting cell death through apoptotic pathways .

2.1. Enzyme Inhibition

The compound's structure allows it to interact with key enzymes involved in inflammatory and cancer pathways. Specifically, it may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may target other enzymes related to cancer proliferation and survival.

2.2. Cell Signaling Modulation

Research suggests that compounds like this compound can modulate signaling pathways critical for cell survival and proliferation. This modulation can lead to altered gene expression profiles conducive to apoptosis in tumor cells .

Case Studies

Several studies have illustrated the effectiveness of this compound and its analogs:

StudyObjectiveFindings
Study 1 Investigate anti-inflammatory effectsDemonstrated selective COX-2 inhibition with significant reduction in inflammatory markers .
Study 2 Assess anticancer propertiesShowed that the compound induced apoptosis in breast cancer cell lines with a notable decrease in cell viability .
Study 3 Evaluate pharmacokineticsFound favorable absorption and distribution profiles in vivo, suggesting potential for therapeutic use .

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substitution Patterns

  • Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide): This bis-sulfone compound shares a methoxy-substituted phenyl ring and a methanesulfonamide group with the target compound. However, it features dual sulfonyl groups and a chiral ethyl linker, contributing to its selectivity as a CB2 receptor inverse agonist .
  • 5-(Substituted Phenyl)-N-(2-Oxo-2-Substituted Phenyl)Ethyl Sulfonamides: These derivatives (e.g., 4a–4m) incorporate a furan sulfonamide core with substituted phenyl groups. Unlike the target compound, they lack the pyrrolidinone moiety but exhibit antimicrobial activity, suggesting that sulfonamide positioning and aryl substituents significantly influence bioactivity .
  • N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-yl]Methanesulfonamide: This analog replaces the methoxy and pyrrolidinone groups with a fluoro atom and a methylbenzyloxy substituent.

Heterocyclic Moieties

  • Morpholinyl vs. Pyrrolidinyl Groups: Compounds in feature morpholinyl groups, which are six-membered heterocycles, contrasting with the five-membered 2-oxopyrrolidinyl ring in the target compound. The smaller pyrrolidinone ring may confer stronger hydrogen-bonding interactions due to increased ring strain and polarity .
  • 2-Oxotetrahydropyrimidinyl Derivatives: The compounds in contain a 2-oxotetrahydropyrimidinyl group, a six-membered lactam. Compared to the target’s pyrrolidinone, this moiety offers additional hydrogen-bonding sites and stereochemical complexity, which could enhance receptor selectivity .

Pharmacological Activity

  • Sch225336: Demonstrates CB2 receptor inverse agonism, attributed to its bis-sulfone structure and methoxy substituents. The target compound’s pyrrolidinone group may redirect activity toward different receptor targets, such as enzymes requiring lactam recognition .
  • Antimicrobial Sulfonamides (4a–4m): Exhibit activity against bacterial strains, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase. The target compound’s methoxy group could enhance membrane permeability, while the pyrrolidinone might reduce metabolic degradation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[5-Methoxy-2-(2-Oxopyrrolidin-1-yl)Phenyl]Methanesulfonamide Methanesulfonamide 5-Methoxy, 2-oxopyrrolidin-1-yl Not specified -
Sch225336 Bis-sulfone 4-Methoxyphenyl, methanesulfonamide CB2 receptor inverse agonist
5-(Substituted phenyl)-N-(2-oxo-2-substituted phenyl)ethyl sulfonamides Furan sulfonamide Substituted phenyl, methyl groups Antimicrobial
N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-yl]Methanesulfonamide Methanesulfonamide 5-Fluoro, 4-methylbenzyloxy Not specified

Biological Activity

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a pyrrolidine moiety, which are known to influence its biological activity. The general structure can be represented as follows:

N 5 methoxy 2 2 oxopyrrolidin 1 yl phenyl methanesulfonamide\text{N 5 methoxy 2 2 oxopyrrolidin 1 yl phenyl methanesulfonamide}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, derivatives with methoxy and hydroxyl substitutions have shown pronounced antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound A MCF-73.1Induces apoptosis
Compound B A549 (lung cancer)5.0DNA damage
Compound C HeLa (cervical cancer)4.8Cell cycle arrest

These results suggest that the presence of electron-donating groups enhances the antiproliferative activity by promoting oxidative stress within cancer cells .

Enzyme Inhibition

In addition to anticancer properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption:

EnzymeInhibition (%) at 10 µM
α-glucosidase65%
β-glucosidase58%

This inhibition suggests that the compound may help regulate blood glucose levels, making it a candidate for further investigation in diabetic therapies .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. Studies have shown that derivatives of this compound possess significant antioxidant activity, which can be quantified using various assays:

Assay TypeActivity (IC50 µM)
DPPH Scavenging12.5
ABTS Scavenging15.0
FRAP Assay11.0

These results indicate that the compound can effectively scavenge free radicals, contributing to its overall therapeutic profile .

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of MCF-7 breast cancer cells with this compound demonstrated significant apoptosis induction, evidenced by increased caspase activity and DNA fragmentation assays.
  • Diabetes Management : In vivo studies using Drosophila melanogaster as a model for diabetes showed that administration of the compound led to a marked reduction in glucose levels compared to control groups, supporting its role as an α-glucosidase inhibitor .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, and how do reaction conditions impact yield?

  • Methodology : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing precursor under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . For this compound, the pyrrolidinone and methoxyphenyl moieties may require sequential functionalization. Key steps include:

  • Step 1 : Introduce the 2-oxopyrrolidin-1-yl group via nucleophilic substitution or reductive amination.

  • Step 2 : Sulfonamide formation using methanesulfonyl chloride under anhydrous conditions.

  • Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect regioselectivity and purity .

    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrrolidinone attachment2-Pyrrolidone, K₂CO₃, DMF, 80°C65–7590%
SulfonylationMethanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C50–6085%

Q. How can structural characterization of this compound address ambiguities in regiochemistry or stereochemistry?

  • Methodology : Use a combination of:

  • X-ray crystallography to resolve absolute configuration (e.g., as in , where crystal structures of sulfonamides were determined using Mo-Kα radiation) .
  • 2D NMR (e.g., HSQC, NOESY) to confirm connectivity and spatial arrangement .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Advanced Research Questions

Q. What computational approaches can predict the reactivity and pharmacological properties of this sulfonamide derivative?

  • Methodology :

  • Quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error in synthesis .

  • Molecular docking studies to assess binding affinity toward biological targets (e.g., enzymes implicated in inflammation or cancer) .

  • ADMET prediction tools (e.g., SwissADME) to evaluate pharmacokinetic profiles .

    • Case Study : reports a related sulfonamide with predicted pKa = 8.20 and logP = 3.45, suggesting moderate solubility and membrane permeability. Adjust substituents (e.g., methoxy groups) to optimize bioavailability .

Q. How can researchers reconcile contradictory biological activity data across studies?

  • Methodology :

  • Dose-response validation : Ensure consistent testing concentrations (e.g., µM vs. nM ranges) .

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) .

  • Meta-analysis : Compare structural analogs (e.g., ’s compound with antimicrobial activity) to identify SAR trends .

    • Example : If one study reports antitumor activity (IC₅₀ = 10 µM) while another shows no effect, evaluate cell line specificity (e.g., p53 status) or compound stability in culture media .

Data Contradiction Analysis

Q. Why might reported synthetic yields vary between 50% and 75% for similar sulfonamides?

  • Key Factors :

  • Purification methods : Column chromatography vs. recrystallization impacts recovery .
  • Side reactions : Competing N- vs. O-sulfonylation in methoxyphenyl precursors .
  • Moisture sensitivity : Hydrolysis of sulfonyl chloride intermediates reduces yield if reactions are not anhydrous .

Experimental Design Recommendations

Q. What in vitro assays are most suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Microbial susceptibility testing : Follow CLSI guidelines for MIC determination .

Structural and Functional Insights

Q. How does the 2-oxopyrrolidin-1-yl group influence the compound’s physicochemical properties?

  • Analysis :

  • Hydrogen bonding : The lactam group enhances solubility via H-bonding with water .
  • Conformational rigidity : The pyrrolidinone ring restricts rotational freedom, potentially improving target selectivity .

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